molecular formula C19H23NO2 B14325411 2-[2-(3,4-Dimethoxyphenyl)ethyl]-1,2,3,4-tetrahydroquinoline CAS No. 104967-54-6

2-[2-(3,4-Dimethoxyphenyl)ethyl]-1,2,3,4-tetrahydroquinoline

Cat. No.: B14325411
CAS No.: 104967-54-6
M. Wt: 297.4 g/mol
InChI Key: FYJFAAHVQJERQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(3,4-Dimethoxyphenyl)ethyl]-1,2,3,4-tetrahydroquinoline is an organic compound that belongs to the class of tetrahydroquinolines This compound is characterized by the presence of a tetrahydroquinoline core structure substituted with a 3,4-dimethoxyphenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3,4-Dimethoxyphenyl)ethyl]-1,2,3,4-tetrahydroquinoline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxyphenethylamine and quinoline derivatives.

    Reaction Conditions: The reaction is usually carried out under an inert atmosphere (e.g., nitrogen) to prevent oxidation. Common solvents used include dichloromethane and ethanol.

    Catalysts and Reagents: Catalysts such as palladium on carbon (Pd/C) and reagents like sodium borohydride (NaBH4) are often employed to facilitate the reduction and coupling reactions.

    Reaction Steps: The synthesis involves a series of steps including condensation, reduction, and cyclization to form the final tetrahydroquinoline structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-[2-(3,4-Dimethoxyphenyl)ethyl]-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinoline derivatives.

    Reduction: Reduction reactions using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the compound into its reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the tetrahydroquinoline core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols)

Major Products Formed

    Oxidation: Quinoline derivatives

    Reduction: Reduced tetrahydroquinoline derivatives

    Substitution: Substituted tetrahydroquinoline derivatives

Scientific Research Applications

2-[2-(3,4-Dimethoxyphenyl)ethyl]-1,2,3,4-tetrahydroquinoline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[2-(3,4-Dimethoxyphenyl)ethyl]-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in cellular processes.

    Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and metabolism. For example, it may inhibit certain enzymes or activate specific receptors, leading to downstream effects on cellular functions.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue with similar structural features but lacking the tetrahydroquinoline core.

    Bevantolol: A compound with a similar 3,4-dimethoxyphenylethyl group but different pharmacological properties.

Uniqueness

2-[2-(3,4-Dimethoxyphenyl)ethyl]-1,2,3,4-tetrahydroquinoline is unique due to its combination of the tetrahydroquinoline core and the 3,4-dimethoxyphenylethyl group

Properties

CAS No.

104967-54-6

Molecular Formula

C19H23NO2

Molecular Weight

297.4 g/mol

IUPAC Name

2-[2-(3,4-dimethoxyphenyl)ethyl]-1,2,3,4-tetrahydroquinoline

InChI

InChI=1S/C19H23NO2/c1-21-18-12-8-14(13-19(18)22-2)7-10-16-11-9-15-5-3-4-6-17(15)20-16/h3-6,8,12-13,16,20H,7,9-11H2,1-2H3

InChI Key

FYJFAAHVQJERQQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCC2CCC3=CC=CC=C3N2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.